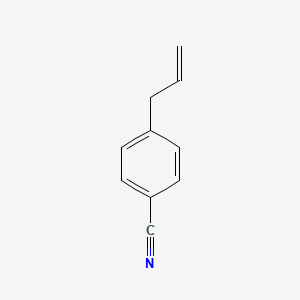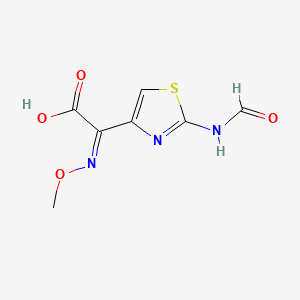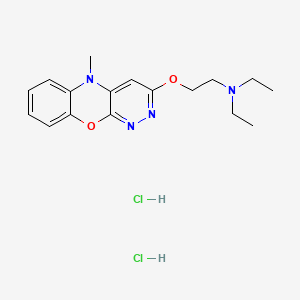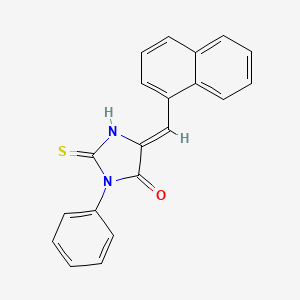
3-(4-Cyanophenyl)-1-propene
Übersicht
Beschreibung
3-(4-Cyanophenyl)-1-propene, also known as 4-cyanophenyl prop-1-ene, is a compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, and its potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Use in Biochemical Research
Field
Application
“3-(4-Cyanophenyl)-1-propene” is a derivative of β-amino acids, which are used in the synthesis of aromatase inhibitors, antagonists of the Bradykinin B1 receptor, and TNFα inhibitors .
Method of Application
The compound is used in the synthesis of these inhibitors. The exact method of synthesis would depend on the specific inhibitor being produced .
Results
The use of “3-(4-Cyanophenyl)-1-propene” in the synthesis of these inhibitors has been cited extensively in the scientific literature .
Use in Organic Synthesis
Field
Application
“3-(4-Cyanophenyl)-1-propene” is used as an intermediate in asymmetric synthetic reactions, synthesis of medicinal compounds, and various polymerization reactions .
Method of Application
The compound is used as an intermediate in these reactions. The exact method of application would depend on the specific reaction being carried out .
Results
The use of “3-(4-Cyanophenyl)-1-propene” in these reactions has been cited extensively in the scientific literature .
Eigenschaften
IUPAC Name |
4-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJSHVPTSCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431803 | |
| Record name | 4-allyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-propene | |
CAS RN |
51980-05-3 | |
| Record name | 4-allyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)



